

# (2-Pyridyldithio)-PEG6 acid molecular formula and weight

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## Compound of Interest

Compound Name: (2-Pyridyldithio)-PEG6 acid

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## Technical Guide: (2-Pyridyldithio)-PEG6 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(2-Pyridyldithio)-PEG6 acid**, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. Its unique properties make it a critical component in the development of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs).

## Core Molecular Data

The fundamental chemical properties of **(2-Pyridyldithio)-PEG6 acid** are summarized below.

Property	Value
Molecular Formula	C20H33NO8S2
Molecular Weight	479.61 g/mol

## Overview and Applications

**(2-Pyridyldithio)-PEG6 acid** is a versatile crosslinking reagent featuring a terminal pyridyldithio group and a carboxylic acid, separated by a six-unit polyethylene glycol (PEG) spacer. The pyridyldithio group exhibits high reactivity towards sulfhydryl (thiol) groups, forming

a cleavable disulfide bond. The carboxylic acid end allows for straightforward conjugation to primary amines through the formation of a stable amide bond.

The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate. A primary application of this linker is in the synthesis of ADCs, where it facilitates the attachment of a cytotoxic payload to a monoclonal antibody.<sup>[1]</sup>

## Experimental Protocol: General Antibody-Drug Conjugation

The following is a generalized protocol for the conjugation of a thiol-containing cytotoxic drug to an antibody using **(2-Pyridyldithio)-PEG6 acid**. Note that specific reaction conditions may need optimization based on the properties of the antibody and drug.

### Materials:

- Antibody with available amine groups
- Thiol-containing cytotoxic drug
- **(2-Pyridyldithio)-PEG6 acid**
- N-Hydroxysuccinimide (NHS) or other carboxyl-activating agent
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
- Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)
- Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)
- Quenching reagent (e.g., Tris or glycine)
- Purification system (e.g., size-exclusion chromatography)

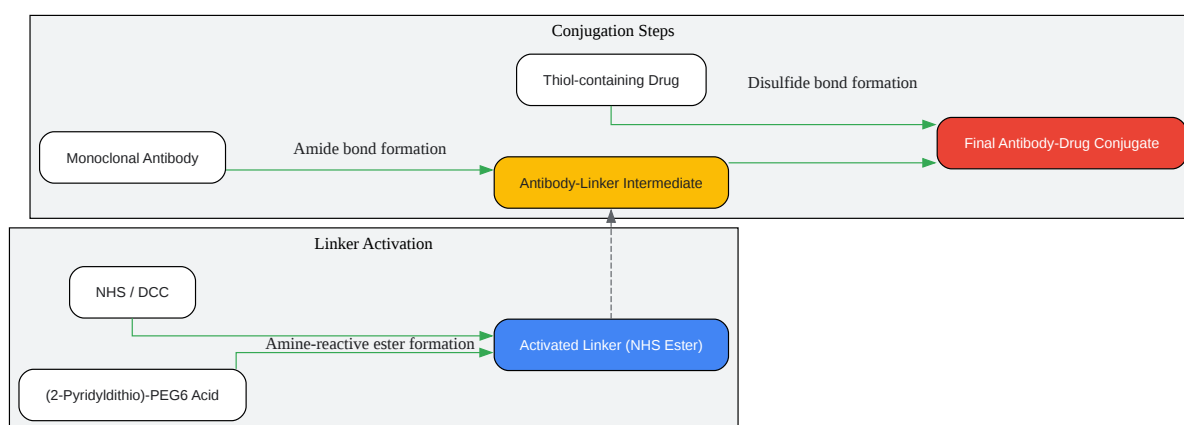
### Procedure:

- Activation of **(2-Pyridyldithio)-PEG6 Acid**:

- Dissolve **(2-Pyridyldithio)-PEG6 acid**, NHS, and DCC in anhydrous DMF.
- Stir the reaction mixture at room temperature for several hours to form the NHS ester.
- Antibody Modification:
  - Exchange the antibody into an appropriate reaction buffer (e.g., PBS, pH 7.4).
  - Add the activated (2-Pyridyldithio)-PEG6-NHS ester to the antibody solution.
  - Incubate the reaction mixture to allow the NHS ester to react with the primary amines (e.g., lysine residues) on the antibody surface.
- Purification of the Antibody-Linker Conjugate:
  - Remove excess crosslinker and byproducts by size-exclusion chromatography.
- Drug Conjugation:
  - Dissolve the thiol-containing cytotoxic drug in an appropriate solvent.
  - Add the drug solution to the purified antibody-linker conjugate.
  - The pyridyldithio group on the linker will react with the thiol group on the drug to form a disulfide bond.
- Final Purification:
  - Purify the final ADC conjugate to remove any unreacted drug and other impurities, typically using chromatography.

## Logical Workflow for ADC Synthesis

The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate using **(2-Pyridyldithio)-PEG6 acid**.



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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

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## References

- 1. biocat.com [biocat.com]
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